1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. The compound features a 1,3,4-oxadiazole ring fused with a naphthofuran moiety and a chlorophenyl substituent, making it a unique structure with promising properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acylthiosemicarbazides or hydrazides with carboxylic acids or their derivatives. For instance, the preparation of 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-1,3,4-oxadiazole can be achieved through the reaction of 4-chlorobenzohydrazide with naphtho[2,1-b]furan-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole derivatives, including 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl-1,3,4-oxadiazole, undergo various chemical reactions such as:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives involves interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anticancer Activity: Inhibits key enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II.
Antiviral Activity: Interferes with viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- can be compared with other similar compounds based on their structure and biological activities:
1,2,4-Oxadiazole: Another isomer with different substitution patterns and biological activities.
1,2,5-Oxadiazole: Known for its high-energy properties and applications in explosives.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting different electronic and biological properties.
Biological Activity
1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazole, 2-(4-chlorophenyl)-5-naphtho[2,1-b]furan-2-yl- is characterized by its complex structure comprising a five-membered ring containing one oxygen and two nitrogen atoms, along with a naphtho[2,1-b]furan moiety and a 4-chlorophenyl substituent. This unique combination imparts distinct chemical reactivity and biological properties.
Structural Overview
- Molecular Formula : C20H11ClN2O
- Molecular Weight : Approximately 346.8 g/mol
- IUPAC Name : 2-benzo[e]benzofuran-2-yl-5-(4-chlorophenyl)-1,3,4-oxadiazole
The structural complexity of this compound allows for varied interactions within biological systems, which is crucial for its pharmacological effects.
Antimicrobial Properties
Research indicates that derivatives of the 1,3,4-oxadiazole core exhibit significant antimicrobial activity. A study highlighted that compounds derived from this scaffold demonstrated potent antibacterial effects against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Specifically, the compound under discussion showed comparable or superior activity to standard antibiotics like amoxicillin .
Pathogen | Activity Level | Reference |
---|---|---|
Bacillus subtilis | Moderate to Excellent | |
S. aureus | Moderate to Excellent | |
E. coli | Moderate | |
P. aeruginosa | Moderate |
Anti-inflammatory Effects
The anti-inflammatory potential of 1,3,4-oxadiazole derivatives has also been documented. In experimental models, compounds similar to the one discussed exhibited notable inhibition of inflammatory markers and pathways. A specific derivative demonstrated significant anti-inflammatory activity comparable to known anti-inflammatory drugs .
Anticancer Activity
The anticancer properties of 1,3,4-oxadiazoles have been explored extensively. Studies have shown that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of p53 expression and caspase activation. For instance, compounds related to the oxadiazole framework have been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values in the micromolar range .
The mechanism by which 1,3,4-oxadiazoles exert their biological effects often involves interaction with specific enzymes or receptors within the target cells. For example:
- Antibacterial Mechanism : The inhibition of enoyl-acyl carrier protein (ACP) reductase has been identified as a key action point for antibacterial activity. This enzyme plays a crucial role in fatty acid biosynthesis in bacteria .
- Anticancer Mechanism : The activation of apoptotic pathways through p53 modulation indicates a potential mechanism for anticancer activity .
Case Studies
Several case studies have illustrated the efficacy of 1,3,4-oxadiazole derivatives in clinical and laboratory settings:
- Sindhe et al. (2016) reported on a series of naphthofuran-containing oxadiazoles that exhibited enhanced antibacterial and antioxidant activities compared to traditional antibiotics .
- Salama et al. (2020) synthesized various oxadiazole derivatives and evaluated their anti-inflammatory effects through in vivo models, confirming their potential as therapeutic agents against inflammatory diseases .
Properties
CAS No. |
649762-91-4 |
---|---|
Molecular Formula |
C20H11ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-5-(4-chlorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H11ClN2O2/c21-14-8-5-13(6-9-14)19-22-23-20(25-19)18-11-16-15-4-2-1-3-12(15)7-10-17(16)24-18/h1-11H |
InChI Key |
WQLHQCSIFOSILP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NN=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.